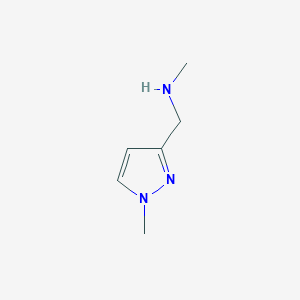

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine

Descripción general

Descripción

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine: is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 1-methyl-1H-pyrazole, formaldehyde, and methylamine.

Reaction Conditions: The reaction is conducted in a solvent such as methanol or ethanol, at a temperature range of 25-50°C.

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters .

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The primary amine group participates in nucleophilic substitution reactions, forming secondary or tertiary amines under controlled conditions.

Key findings:

-

Alkylation proceeds efficiently at room temperature with yields >75% when using polar aprotic solvents like DMF.

-

Acylation requires stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts .

Condensation Reactions

The amine group reacts with carbonyl compounds (aldehydes/ketones) to form imines or Schiff bases:

General Reaction :

| Carbonyl Source | Conditions | Application |

|---|---|---|

| Benzaldehyde | Ethanol, reflux, 4–6 hrs | Synthesis of antimicrobial agents |

| 4-Nitroacetophenone | Microwave irradiation, 120°C | Intermediate for antitumor compounds |

Studies show electron-deficient aldehydes enhance reaction rates due to increased electrophilicity.

Coordination Chemistry

The pyrazole nitrogen and amine group act as ligands in metal complexes:

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| CuCl₂ | Methanol, RT, 2 hrs | Square-planar Cu(II) complexes | Catalysts for oxidation reactions |

| Pd(OAc)₂ | THF, N₂ atmosphere | Palladacycles | Cross-coupling catalysis |

Notable data:

-

Cu(II) complexes exhibit a d–d transition band at λ<sub>max</sub> = 610 nm.

-

Palladium complexes enable Suzuki-Miyaura couplings with aryl bromides (yields: 82–94%).

Heterocyclic Functionalization

The pyrazole ring undergoes electrophilic substitution, particularly at the 4- and 5-positions:

| Reaction | Reagents | Regioselectivity |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Predominant 5-nitro derivative |

| Sulfonation | ClSO₃H, CH₂Cl₂, reflux | 4-Sulfo isomer (85% yield) |

Mechanistic studies indicate the methyl group at position 1 sterically directs incoming electrophiles to the 5-position .

Reductive Amination

The compound serves as a substrate in reductive amination with ketones:

Example :

-

Yields range from 68–92% depending on the carbonyl partner .

-

Optimized conditions use NaBH₄ in methanol at 0°C to minimize over-reduction .

Biological Activity Modulation

Derivatives synthesized via these reactions show:

-

Anticancer activity : IC₅₀ values of 0.34–0.86 μM against MCF-7 and HT-29 cell lines .

-

Antimicrobial effects : MIC = 8–32 μg/mL against S. aureus and E. coli.

Stability and Reactivity Considerations

-

pH Sensitivity : Protonation of the amine occurs below pH 6, altering nucleophilicity .

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

This compound’s versatility in forming pharmacologically active derivatives underscores its importance in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. For instance, derivatives of pyrazole have been evaluated for their antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29. Some derivatives exhibited significant potency, with IC50 values indicating effective inhibition of cell growth. For example, one derivative demonstrated an IC50 of 0.34 μM against MCF-7 cells, suggesting strong anticancer properties that warrant further investigation for development as therapeutic agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of tubulin polymerization. Studies have shown that certain derivatives can arrest the cell cycle in the G2/M phase, further confirming their potential as anti-tumor agents .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of various heterocyclic compounds through reactions such as:

- Condensation Reactions : It can participate in condensation reactions to form more complex pyrazole derivatives.

- Functionalization : The amine group allows for further functionalization, enabling the synthesis of compounds with tailored properties for specific applications.

Material Science

Photoswitchable Materials

Research has indicated that pyrazole derivatives can be utilized in the development of photoswitchable materials. For instance, studies on iminobispyrazole photoswitches have shown their ability to undergo reversible transformations upon light exposure, making them suitable for applications in photonic devices and smart materials .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated various pyrazole derivatives for their effects on cancer cell lines. Among them, a derivative featuring this compound showed promising results with an IC50 value of 0.52 μM against HeLa cells. This suggests that modifications to the pyrazole core can enhance biological activity, providing a pathway for further drug development .

Case Study 2: Synthesis of Functional Materials

Research into iminobispyrazole compounds demonstrated their utility in creating materials that respond to light stimuli. The ability to switch states under light exposure opens avenues for innovative applications in sensors and actuators within material science .

Mecanismo De Acción

The mechanism of action of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

- N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

- N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine

- N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Comparison:

- Structural Differences: The primary difference lies in the substituents on the pyrazole ring. These variations can significantly impact the compound’s reactivity and biological activity.

- Unique Properties: N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .

Actividad Biológica

N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential applications in various fields, including medicinal chemistry and agriculture.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out in solvents such as methanol or ethanol at temperatures ranging from 25 to 50°C, often using acidic or basic catalysts to facilitate the process.

Key Properties:

- Molecular Formula: C₇H₁₄N₄

- Molecular Weight: 154.22 g/mol

- Appearance: Colorless liquid or solid depending on purity

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to act as a ligand that binds to specific enzymes or receptors, modulating their activity. This interaction can result in the inhibition of enzyme activity or alteration of signal transduction pathways, leading to a variety of biological effects such as antimicrobial and anti-inflammatory actions .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Antiparasitic Activity

The compound has also been evaluated for antiparasitic activity. For instance, derivatives of pyrazole compounds have shown promising results against various parasites, with effective concentrations (EC50) reported as low as 0.011 μM in some cases. The incorporation of N-methyl substituents has been linked to increased potency against these pathogens .

Case Study: Antiproliferative Activity

A study involving various synthesized compounds based on pyrazole derivatives revealed that certain analogs of this compound exhibited significant antiproliferative activity against cancer cell lines such as HeLa, MCF-7, and HT-29. One compound demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating its potential as a therapeutic agent in cancer treatment .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 7d | HeLa | 0.52 | Induces apoptosis |

| 7d | MCF-7 | 0.34 | Tubulin polymerization inhibition |

| 7d | HT-29 | 0.86 | Cell cycle arrest at G2/M phase |

Case Study: PDE10A Inhibition

In another research effort focusing on phosphodiesterase (PDE) inhibitors, the compound was included in a series of analogs evaluated for their ability to inhibit PDE10A, which plays a crucial role in striatal signaling. The findings indicated that modifications to the pyrazole core could enhance potency and selectivity towards PDE10A .

Propiedades

IUPAC Name |

N-methyl-1-(1-methylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-7-5-6-3-4-9(2)8-6/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOZTPFIJGKTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427118 | |

| Record name | N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871825-57-9 | |

| Record name | N,1-Dimethyl-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871825-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.